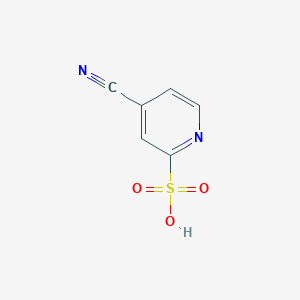

4-Cyanopyridine-2-sulfonic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H4N2O3S |

|---|---|

Molecular Weight |

184.17 g/mol |

IUPAC Name |

4-cyanopyridine-2-sulfonic acid |

InChI |

InChI=1S/C6H4N2O3S/c7-4-5-1-2-8-6(3-5)12(9,10)11/h1-3H,(H,9,10,11) |

InChI Key |

ZBKKXBDCBOQMDG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C=C1C#N)S(=O)(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Cyanopyridine 2 Sulfonic Acid

Direct Sulfonation and Cyanation Strategies for Pyridine (B92270) Ring Systems

The direct introduction of both sulfonyl and cyano groups onto an unsubstituted pyridine ring in a single pot is a formidable challenge due to the generally deactivating nature of the pyridine nitrogen towards electrophilic substitution. However, methods for the individual direct functionalization of pyridine are established and can be conceptually applied.

Direct cyanation of pyridines can be achieved through various methods. One approach involves the reaction of pyridine with an activating agent and a cyanide source. google.com For instance, the use of N-oxides can facilitate nucleophilic cyanation. Another method involves the use of a copper cyanide catalyst and an iodine oxidant to cyanate (B1221674) aromatic heterocyles. researchgate.net

Direct C-H sulfonylation of pyridine has also been an area of active research. A notable method involves the activation of the pyridine ring with triflic anhydride (B1165640) (Tf2O), followed by the addition of a sulfinate salt. chemrxiv.org This process can lead to a mixture of C2- and C4-sulfonylated pyridines. chemrxiv.org Achieving C4-selectivity has been a significant hurdle, with recent developments demonstrating that the choice of base, such as N-methylpiperidine, can steer the regioselectivity towards the C4 position. chemistryviews.orgchemrxiv.org

While direct one-pot synthesis of 4-cyanopyridine-2-sulfonic acid is not prominently described, a sequential approach involving direct C-H functionalization steps could be envisioned. For example, a C4-selective cyanation followed by a C2-selective sulfonylation, or vice-versa, on the appropriately activated pyridine intermediate could be a potential, albeit challenging, route.

Functional Group Interconversions on Precursor Pyridine Cores

A more common and often more controlled approach to synthesizing polysubstituted pyridines involves the interconversion of existing functional groups on a pre-functionalized pyridine core. numberanalytics.comsolubilityofthings.com This strategy allows for the stepwise and regioselective introduction of the desired cyano and sulfonic acid moieties.

A plausible synthetic route could start from a readily available substituted pyridine, for instance, a halopyridine. The halogen can act as a leaving group for nucleophilic substitution to introduce the cyano group. For example, a 2-halo-4-cyanopyridine could be a key intermediate. The cyano group can be introduced by reacting a corresponding halo-pyridine with a cyanide salt, often in the presence of a transition metal catalyst. google.comvanderbilt.edu

Subsequently, the sulfonic acid group can be introduced at the 2-position. This might be achieved by first introducing a thiol group (-SH) via nucleophilic substitution of a halogen at the 2-position, followed by oxidation to the sulfonic acid. Alternatively, a sulfonyl group could be introduced directly via nucleophilic aromatic substitution on a highly activated pyridine ring.

The following table outlines some common functional group interconversions relevant to the synthesis of this compound:

| Starting Functional Group | Target Functional Group | Reagents and Conditions |

| Halogen (e.g., -Cl, -Br) | Cyano (-CN) | KCN or NaCN, often with a catalyst (e.g., CuCN) in a polar solvent. google.comvanderbilt.edu |

| Amide (-CONH2) | Cyano (-CN) | Dehydrating agents like POCl3, pyridine or TsCl. vanderbilt.edu |

| Halogen (e.g., -Cl, -Br) | Thiol (-SH) | NaSH |

| Thiol (-SH) | Sulfonic Acid (-SO3H) | Strong oxidizing agents (e.g., H2O2, KMnO4). researchgate.netnih.gov |

| Nitro (-NO2) | Amino (-NH2) | Reduction (e.g., H2, Pd/C) |

| Amino (-NH2) | Sulfonic Acid (-SO3H) | Diazotization followed by reaction with SO2/CuCl |

Catalytic Approaches in the Synthesis of Cyanopyridine Sulfonic Acids

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the context of synthesizing cyanopyridine sulfonic acids, catalytic methods can be applied to both the formation of the pyridine ring itself and the introduction of the desired functional groups.

Transition metal-catalyzed cross-coupling reactions are powerful tools for functionalizing pyridine rings. numberanalytics.com For instance, a palladium-catalyzed cyanation of a halopyridine is a common method for introducing the cyano group. Similarly, catalytic methods for the introduction of sulfur-containing functionalities are being developed.

Recent research has focused on the direct C-H functionalization of pyridines using catalytic methods. While direct C-H sulfonylation often requires stoichiometric activators, catalytic variants are an area of ongoing research. For the cyanation of heterocycles, copper cyanide catalysts have been shown to be effective. researchgate.net

Furthermore, the synthesis of the pyridine scaffold itself can be achieved through catalytic cyclization reactions. For example, metal-free cyclization of α,β,γ,δ-unsaturated ketones with ammonium (B1175870) formate (B1220265) can produce substituted pyridines. organic-chemistry.org

The following table summarizes some catalytic approaches relevant to the synthesis of cyanopyridine derivatives:

| Reaction Type | Catalyst | Substrates | Product |

| Cyanation of Halopyridines | Palladium or Copper complexes | Halopyridine, Cyanide source | Cyanopyridine |

| Direct C-H Cyanation | Copper cyanide | Aromatic heterocycles | Cyanated heterocycles researchgate.net |

| C-H Sulfonylation | (Requires stoichiometric activator) | Pyridine, Sulfinate salt | Sulfonylated pyridine chemrxiv.org |

| Pyridine Synthesis | Metal-free | α,β,γ,δ-unsaturated ketones, Ammonium formate | Substituted Pyridines organic-chemistry.org |

Oxidation-Based Synthetic Routes to Sulfonic Acid Derivatives

The formation of the sulfonic acid group often relies on the oxidation of a sulfur-containing precursor, most commonly a thiol (-SH) or a disulfide (-S-S-). researchgate.netnih.gov This approach is advantageous as the thiol group can often be introduced onto the pyridine ring with good regiocontrol via nucleophilic substitution of a suitable leaving group, such as a halogen.

Once the thiol-substituted pyridine is obtained, a variety of oxidizing agents can be employed to convert the thiol to a sulfonic acid. Strong oxidizing agents like hydrogen peroxide, potassium permanganate, or nitric acid are commonly used. researchgate.netnih.gov The reaction conditions, such as temperature and concentration of the oxidant, need to be carefully controlled to prevent over-oxidation or degradation of the pyridine ring.

An alternative is the oxidation of a sulfinic acid (-SO2H) to a sulfonic acid. nih.gov The sulfinic acid itself can be prepared by the controlled oxidation of a thiol.

The oxidation of thiols to sulfonic acids can proceed through a series of intermediates, including sulfenic acids (-SOH) and sulfinic acids (-SO2H). researchgate.netnih.gov The choice of oxidant and reaction conditions determines the final oxidation state of the sulfur atom. For instance, milder oxidizing agents might lead to the formation of sulfinic acids, which can then be further oxidized to sulfonic acids in a separate step. nih.gov

Chemo- and Regioselective Synthesis Considerations

The synthesis of a disubstituted pyridine like this compound necessitates careful consideration of both chemoselectivity and regioselectivity. Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity pertains to the control of the position of the incoming substituent on the pyridine ring.

The inherent electronic properties of the pyridine ring, with its electron-deficient nature, dictate its reactivity. Nucleophilic aromatic substitution is generally favored, particularly at the 2- and 4-positions. Electrophilic substitution is more difficult and typically occurs at the 3-position.

To achieve the desired 2,4-substitution pattern, a synthetic strategy must be devised that directs the incoming groups to these specific positions. This can be accomplished through several strategies:

Directing Groups: The presence of an existing substituent on the pyridine ring can influence the position of subsequent functionalization.

Activation/Blocking Strategies: The reactivity of certain positions on the pyridine ring can be temporarily enhanced or blocked to guide the incoming substituent. For example, the formation of a pyridine N-oxide activates the 2- and 4-positions towards nucleophilic attack. organic-chemistry.orgnih.gov Conversely, a blocking group can be used to prevent reaction at a particular site. nih.govchemrxiv.org

Control of Reaction Conditions: The choice of reagents, catalysts, solvents, and temperature can significantly impact the regiochemical outcome of a reaction. For instance, in the direct sulfonylation of pyridine, the choice of base was shown to be crucial for achieving C4-selectivity. chemistryviews.orgchemrxiv.org

A regioselective synthesis of 2,3,5-trisubstituted pyridines has been reported starting from 5-chloro-3-fluoro-2-(methylsulfonyl)pyridine, highlighting the use of pre-functionalized building blocks for controlled synthesis. acs.org Similarly, methods for the regioselective synthesis of C4-alkylated pyridines have been developed, which could be adapted for the introduction of other functional groups. nih.govchemrxiv.org

Chemical Reactivity and Derivatization Pathways of 4 Cyanopyridine 2 Sulfonic Acid

Nucleophilic Substitution Reactions at the Sulfonate Group

The sulfonate group at the C-2 position of the pyridine (B92270) ring is an effective leaving group in nucleophilic aromatic substitution (SNAr) reactions. Its reactivity is significantly enhanced by the electron-withdrawing effects of the ring nitrogen and the cyano group at the C-4 position. While direct studies on 4-cyanopyridine-2-sulfonic acid are limited, extensive research on the analogous compound, 5-nitropyridine-2-sulfonic acid, provides valuable insights into its expected reactivity. In this analog, the sulfonate group is activated by both the ring nitrogen and a para-nitro group, which is electronically similar to the para-cyano group.

Reactions of the potassium salt of 5-nitropyridine-2-sulfonic acid with various oxygen and nitrogen nucleophiles have been shown to proceed under relatively mild conditions to yield a range of 2-substituted-5-nitropyridines. It is reasonable to anticipate that this compound would undergo similar transformations.

Table 1: Nucleophilic Substitution Reactions of an Analogous Compound, Potassium 5-nitropyridine-2-sulfonate

| Nucleophile | Product | Yield (%) |

|---|---|---|

| Methoxide | 2-Methoxy-5-nitropyridine | 95 |

| Ethoxide | 2-Ethoxy-5-nitropyridine | 97 |

| Isopropoxide | 2-Isopropoxy-5-nitropyridine | 65 |

| Ammonia | 2-Amino-5-nitropyridine | 92 |

| Butylamine | 2-Butylamino-5-nitropyridine | 76 |

| Diethylamine | 2-Diethylamino-5-nitropyridine | 62 |

Data sourced from a study on 5-nitropyridine-2-sulfonic acid, a close structural and electronic analog of this compound.

These reactions are typically carried out on the potassium salt of the sulfonic acid. The high yields obtained with various alkoxides and amines underscore the high degree of activation of the C-2 position for nucleophilic attack.

Transformations of the Cyano Functionality

The cyano group at the C-4 position offers a versatile handle for further derivatization through a variety of chemical transformations, including hydrolysis, reduction, and addition reactions.

The nitrile group can be hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, 4-carboxypyridine-2-sulfonic acid. This transformation is a standard reaction for nitriles and provides a route to a different class of pyridine derivatives with altered electronic and physical properties. The hydrolysis proceeds via the initial formation of a carboxamide intermediate.

Reaction Scheme: Hydrolysis of this compound

The cyano group is readily reduced to an aminomethyl group. Catalytic hydrogenation is a common method for this transformation. For instance, the reduction of cyanopyridines to aminomethylpyridines is a known process. In a related example, 2-aminomethyl-3-chloro-5-trifluoromethylpyridine hydrochloride was synthesized from 3-chloro-2-cyano-5-trifluoromethylpyridine via catalytic reduction with hydrogen gas over a palladium on charcoal catalyst in the presence of hydrochloric acid, achieving a high yield of 95-97%. A similar approach would be expected to convert this compound to 4-(aminomethyl)pyridine-2-sulfonic acid.

Electrochemical reduction presents another viable method. The electrochemical reduction of 4-cyanopyridine (B195900) in an aqueous sulfuric acid medium using a lead cathode has been demonstrated to be an effective process for producing the corresponding aminomethylpyridine, with high yield and current efficiency.

Reactivity of the Pyridine Ring System in Diverse Chemical Environments

The pyridine ring in this compound is highly electron-deficient due to the combined electron-withdrawing effects of the ring nitrogen and the two substituents. This electronic characteristic governs its reactivity.

Electrophilic Aromatic Substitution: The ring is strongly deactivated towards electrophilic aromatic substitution (EAS). Reactions like nitration, sulfonation, and halogenation, which are challenging even on unsubstituted pyridine, would require extremely harsh conditions and are generally not favored.

Nucleophilic Aromatic Substitution: Conversely, the electron-deficient nature of the ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6). In this molecule, the C-2 position is already substituted with a good leaving group (sulfonic acid). The presence of the strong electron-withdrawing cyano group at C-4 further activates the entire ring for nucleophilic attack.

Synthesis of Polyfunctionalized Pyridine Derivatives through C-C and C-N Bond Formations

C-C Bond Formation: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming C-C bonds. While pyridine-2-boronates can be challenging to work with, alternative coupling partners like pyridine-2-sulfinates have been shown to be highly effective in cross-coupling with aryl halides. It is conceivable that the sulfonic acid group could be converted to a sulfinate or another suitable derivative to participate in such couplings.

C-N Bond Formation: The Ullmann condensation and Buchwald-Hartwig amination are standard methods for forming C-N bonds with aryl halides. Given the activated nature of the C-2 position, direct displacement of the sulfonate group by an amine (as discussed in section 3.1) is a primary pathway for C-N bond formation. More advanced catalytic systems could also be employed to couple various nitrogen nucleophiles. For instance, copper-catalyzed C-N coupling reactions have been successfully applied to sterically hindered partners and various nitrogen-containing heterocycles.

Mechanistic Investigations into Reactions Involving 4 Cyanopyridine 2 Sulfonic Acid

Elucidation of Reaction Mechanisms in Derivatization Processes

The derivatization of 4-cyanopyridine-2-sulfonic acid can proceed through reactions targeting the cyano group, the sulfonic acid group, or the pyridine (B92270) ring itself. The interplay of these functional groups dictates the feasible reaction pathways.

One of the primary reactions of the cyano group is hydrolysis, which can occur under acidic or basic conditions to yield the corresponding carboxamide and subsequently the carboxylic acid. Kinetic studies on the hydrolysis of cyanopyridine isomers (2-cyano-, 3-cyano-, and 4-cyanopyridine) in high-temperature water have shown that the reaction proceeds via a consecutive pathway, first forming the pyridinecarboxamide intermediate and then the corresponding picolinic or nicotinic acid. For 2-cyanopyridine, further decarboxylation to pyridine was observed. These reactions were found to follow first-order kinetics.

Another key reaction is nucleophilic aromatic substitution (SNAr) at the positions activated by the electron-withdrawing cyano and sulfonic acid groups. The sulfonic acid group at the 2-position is a particularly good leaving group in nucleophilic substitution reactions. Research on 5-nitropyridine-2-sulfonic acid has demonstrated that the sulfonate group can be readily displaced by a variety of nucleophiles, including alkoxides and amines, to yield 2-substituted-5-nitropyridines in high yields. researchgate.net It is presumed that this compound would undergo similar SNAr reactions, where nucleophiles attack the C-2 position, leading to the displacement of the sulfonic acid group. The mechanism involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the sulfonate leaving group to restore aromaticity.

The cyano group at the 4-position strongly activates the 2- and 6-positions towards nucleophilic attack. This, combined with the inherent reactivity of the 2-position in pyridine-N-oxides and the excellent leaving group ability of the sulfonate, suggests that derivatization via nucleophilic substitution at the 2-position would be a highly favored pathway.

Role of the Sulfonic Acid Group in Reaction Intermediates and Transition States

The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group and plays a multifaceted role in the reactions of this compound. Its influence is evident in the stability of reaction intermediates and the energy of transition states.

In electrophilic aromatic substitution (EAS) reactions, the sulfonic acid group is a strong deactivating group and a meta-director. However, direct electrophilic substitution on the pyridine ring of this compound is expected to be extremely difficult due to the presence of two strong electron-withdrawing groups (cyano and sulfonic acid) and the electron-deficient nature of the pyridine ring itself.

In nucleophilic aromatic substitution (SNAr) reactions at the 2-position, the sulfonic acid group serves two primary functions. Firstly, it is an excellent leaving group, as the resulting sulfonate anion is highly stabilized by resonance. Secondly, its strong electron-withdrawing nature stabilizes the negatively charged Meisenheimer intermediate formed upon nucleophilic attack. This stabilization lowers the activation energy of the first, often rate-determining, step of the SNAr mechanism.

Theoretical studies on substituted pyridines have shown that strong π-acceptor substituents can exhibit a π-donor effect in certain contexts, which can influence basicity and nucleophilic reactivity. acs.org While this has been noted for para-cyano substituents, the combined effect with a 2-sulfonic acid group would be complex. The sulfonic acid group's steric bulk at the 2-position can also influence the approach of nucleophiles and the geometry of the transition state.

Kinetic Studies and Determination of Reaction Pathway Parameters

| Cyanopyridine Isomer | Reaction | Activation Energy (kJ mol⁻¹) | Reference |

| 2-Cyanopyridine | Hydrolysis | 83.7 | nih.gov |

| 3-Cyanopyridine | Hydrolysis | 74.3 | nih.gov |

| 4-Cyanopyridine (B195900) | Hydrolysis | 40.3 | nih.gov |

This data indicates that the position of the cyano group significantly impacts the activation energy for hydrolysis. The lower activation energy for 4-cyanopyridine suggests a more facile reaction compared to the 2- and 3-isomers. It is plausible that the presence of a sulfonic acid group at the 2-position would further influence these kinetics, likely by altering the electron density of the pyridine ring and the cyano group.

For the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives through a four-component reaction, kinetic studies have been performed using UV-vis spectrophotometry. nih.gov The activation parameters were determined, providing insights into the reaction mechanism.

| Parameter | Value | Unit | Reference |

| Activation Energy (Eₐ) | 28.97 ± 0.21 | kJ mol⁻¹ | nih.gov |

| Enthalpy of Activation (ΔH‡) | 26.49 ± 0.23 | kJ mol⁻¹ | nih.gov |

| Entropy of Activation (ΔS‡) | -122.88 ± 0.67 | J mol⁻¹ K⁻¹ | nih.gov |

| Gibbs Free Energy of Activation (ΔG‡) | 63.12 ± 0.46 | kJ mol⁻¹ | nih.gov |

These parameters suggest that the reaction is enthalpy-driven and proceeds through an associative mechanism. Similar kinetic investigations would be invaluable for understanding the reactivity of this compound.

Influence of Substituents on Reaction Rates and Selectivity

The introduction of further substituents onto the this compound ring would significantly modulate its reactivity and the selectivity of its reactions. The electronic nature (electron-donating or electron-withdrawing) and the position of the substituent would be critical.

Based on general principles of physical organic chemistry and studies on substituted pyridines, the following trends can be predicted:

Electron-withdrawing groups (EWGs) : The introduction of an additional EWG (e.g., a nitro group) would further deactivate the ring towards electrophilic attack but would enhance the rate of nucleophilic aromatic substitution by further stabilizing the Meisenheimer intermediate.

Electron-donating groups (EDGs) : An EDG (e.g., an amino or methoxy (B1213986) group) would activate the ring towards electrophilic attack, although such reactions would still be challenging. Conversely, an EDG would decrease the rate of nucleophilic aromatic substitution by destabilizing the negatively charged intermediate.

Theoretical studies on the basicity of substituted pyridines have quantified the electronic effects of various substituents. The Hammett equation is often used to correlate reaction rates and equilibrium constants with substituent parameters (σ). For pyridines, a linear relationship is often observed between pKₐ values and Hammett σ constants, though deviations can occur with strong π-acceptor substituents. acs.org The transmission of substituent effects in the gas phase is significantly reduced in aqueous solution due to solvation effects. acs.org

In a study on the reaction of substituted 2-carboxypyridine N-oxides with diazodiphenylmethane, the logarithm of the rate constants correlated well with the Hammett σ values of the substituents at the 4-position, demonstrating the predictable influence of substituents on reaction rates. rsc.org

The position of the substituent would also dictate the regioselectivity of reactions. For instance, in a nucleophilic aromatic substitution, a substituent at the 5-position would sterically and electronically influence the attack of a nucleophile at the 2-position.

Applications of 4 Cyanopyridine 2 Sulfonic Acid in Advanced Chemical Synthesis and Functional Materials Precursors

Catalytic Applications in Organic Transformations

The presence of both a Brønsted acidic sulfonic acid group and a Lewis basic pyridine (B92270) nitrogen atom allows 4-cyanopyridine-2-sulfonic acid and its derivatives to participate in a variety of catalytic processes. These applications range from acting as a Brønsted acid catalyst to serving as a foundational component in the development of more complex catalytic systems.

Brønsted Acidity in Condensation and Multicomponent Reactions

The sulfonic acid moiety of this compound provides significant Brønsted acidity, making it an effective catalyst for a range of organic reactions, particularly condensation and multicomponent reactions (MCRs). nih.govmdpi.commdpi.comnih.govnih.govmdpi.combeilstein-journals.orgbeilstein-journals.org MCRs are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, and they are often promoted by acid catalysts. nih.govmdpi.com

The catalytic activity of sulfonic acid-functionalized materials, in general, has been widely demonstrated in various acid-catalyzed reactions. mdpi.combeilstein-journals.org These solid acid catalysts offer advantages over traditional homogeneous mineral acids, such as sulfuric acid, due to their ease of separation, reusability, and reduced environmental impact. mdpi.commdpi.com The sulfonic acid groups can activate carbonyl compounds, a key step in many condensation and multicomponent reactions. nih.gov For instance, in the synthesis of dihydro-2-oxypyrroles, the sulfonic acid catalyst protonates the aldehyde, facilitating nucleophilic attack and subsequent cyclization steps. nih.gov

While direct studies on this compound as the sole catalyst in these specific reaction types are still emerging, the well-established catalytic efficacy of analogous sulfonated pyridinium (B92312) salts and other sulfonic acid-functionalized materials provides a strong basis for its potential. mdpi.comnih.govnih.gov For example, a sulfonated poly-4-vinyl pyridinium ionic liquid has been successfully used as a catalyst for the three-component synthesis of complex heterocyclic compounds. mdpi.comnih.gov This suggests that the combination of the sulfonic acid group and the pyridine ring in this compound could offer unique catalytic properties.

Precursor for Homogeneous and Heterogeneous Catalyst Development

Beyond its direct use as a Brønsted acid catalyst, this compound serves as a valuable precursor for the development of both homogeneous and heterogeneous catalysts. nih.govnih.govnih.govmdpi.combeilstein-journals.orgbeilstein-journals.org The pyridine nitrogen can act as a coordination site for metal centers, while the sulfonic acid group can be used to anchor the molecule to a solid support or to modify the electronic properties of a metal complex.

The development of solid acid catalysts is a significant area of research, with a focus on creating stable and reusable materials. mdpi.combeilstein-journals.org Sulfonic acid-functionalized materials, including those based on polymers and inorganic supports, have shown great promise. mdpi.combeilstein-journals.orgmdpi.com For example, a sulfonic acid-functionalized porous organic polymer has been shown to be a highly efficient and reusable heterogeneous catalyst. nih.govnih.gov The synthesis of such materials often involves the post-synthetic modification of a pre-formed support, a role for which this compound is well-suited.

Furthermore, the cyano group can also participate in catalyst design. For example, in the context of ammoxidation reactions, catalysts are developed to facilitate the conversion of methyl groups on a pyridine ring to a nitrile group, as seen in the preparation of 2-cyanopyridine. google.com While this is a different application, it highlights the reactivity and importance of the cyano-pyridine scaffold in catalysis.

Ligand Design and Coordination Chemistry

The 4-cyanopyridine (B195900) moiety is a well-established ligand in coordination chemistry, capable of coordinating to metal ions through either the pyridine nitrogen or the nitrile nitrogen, or both, acting as a bridging ligand. rsc.org This versatility allows for the construction of a wide variety of coordination polymers and metal-organic frameworks (MOFs). rsc.org

Intermediate in the Synthesis of Complex Organic Scaffolds (Excluding Prohibited Fields)

The cyanopyridine scaffold is a valuable building block in organic synthesis due to its reactivity and the presence of multiple functional groups. ijpsr.comresearchgate.net The cyano group can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The pyridine ring itself can undergo various transformations.

Specifically, 2-amino-3-cyanopyridine (B104079) derivatives are recognized as important bioactive scaffolds and reactive chemical intermediates. ijpsr.com While this compound has a different substitution pattern, the underlying principles of the reactivity of the cyanopyridine core remain relevant. The presence of the sulfonic acid group can influence the reactivity of the ring and the cyano group, potentially enabling unique synthetic transformations.

Multicomponent reactions are a powerful tool for the synthesis of complex heterocyclic compounds, and cyanopyridine derivatives are often key components in these reactions. nih.govresearchgate.net For example, the one-pot synthesis of 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitrile (B74902) derivatives involves the reaction of an aromatic aldehyde, malononitrile, and a primary amine. researchgate.net The versatility of the cyanopyridine scaffold makes it a crucial intermediate in the construction of diverse molecular architectures. rsc.org

Applications in Specialized Oligomer and Polymer Synthesis

The bifunctional nature of this compound makes it an interesting monomer for the synthesis of specialized oligomers and polymers. The sulfonic acid group can be incorporated into polymer backbones to introduce ion-exchange properties, which are crucial for applications such as proton exchange membranes in fuel cells. researchgate.net

For instance, copolymers of styrene (B11656) sulfonic acid and 4-vinylpyridine (B31050) have been synthesized for this purpose. researchgate.net The sulfonic acid groups provide proton conductivity, while the pyridine units can be used for cross-linking to improve the mechanical and thermal stability of the membrane. researchgate.net While this example uses 4-vinylpyridine, the principle of incorporating a sulfonated pyridine monomer is directly applicable to this compound. The cyano group could offer an additional site for post-polymerization modification, further tailoring the properties of the resulting polymer.

Reagent in Advanced Analytical Methodologies

The unique combination of a chromophoric cyanopyridine unit and a strongly acidic sulfonic acid group suggests potential applications for this compound in advanced analytical methodologies. The cyano group can be a useful spectroscopic probe, and the sulfonic acid group can be used to modulate the solubility and electronic properties of the molecule.

While specific applications of this compound as an analytical reagent are not yet widely reported, related compounds have found use in this area. For example, N-sulfonic acid poly(4-vinylpyridinium) hydrogen sulfate (B86663) has been used as a catalyst in reactions that are monitored by analytical techniques. nih.gov The development of new analytical methods often relies on the design of novel reagents with specific functionalities, and the structural features of this compound make it a promising candidate for future development in this field. The coordination of the 4-cyanopyridine ligand to metal centers leads to changes in spectroscopic and electrochemical properties, which can be harnessed for analytical purposes. nih.gov

Theoretical and Computational Chemistry Studies of 4 Cyanopyridine 2 Sulfonic Acid

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

The foundation of any computational study is the determination of the molecule's most stable three-dimensional arrangement, known as the optimized geometry. For 4-Cyanopyridine-2-sulfonic acid, this is typically achieved using Density Functional Theory (DFT), a robust method that balances computational cost and accuracy. scispace.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, paired with a comprehensive basis set like 6-311++G(d,p), is a common choice for such calculations. mdpi.comexplorationpub.comgrafiati.comresearchgate.net This level of theory effectively accounts for electron correlation and provides a reliable description of the molecular structure.

The geometry optimization process systematically alters the positions of the atoms until a minimum on the potential energy surface is located. The resulting optimized structure provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond | Predicted Value | Parameter | Angle | Predicted Value |

| Bond Length | C2-S1 | 1.78 Å | Bond Angle | C3-C2-S1 | 121.5° |

| Bond Length | S1-O1 | 1.45 Å | Bond Angle | N1-C2-S1 | 118.0° |

| Bond Length | S1-O2 | 1.45 Å | Bond Angle | C2-S1-O3 | 105.0° |

| Bond Length | S1-O3 | 1.65 Å | Bond Angle | O1-S1-O2 | 120.0° |

| Bond Length | O3-H1 | 0.97 Å | Bond Angle | C5-C4-C7 | 121.0° |

| Bond Length | C4-C7 | 1.44 Å | Bond Angle | C4-C7-N2 | 179.5° |

| Bond Length | C7-N2 | 1.16 Å | Dihedral Angle | N1-C2-S1-O3 | 5.0° |

Note: The values in this table are hypothetical and based on typical results for similar functional groups from DFT calculations.

Beyond geometry, quantum chemical calculations illuminate the electronic structure. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. scispace.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A large gap suggests high stability, whereas a small gap indicates a molecule that is more readily polarized and reactive.

Table 2: Predicted Electronic Properties of this compound (DFT/B3LYP/6-311++G(d,p))

| Property | Predicted Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -2.5 eV |

| HOMO-LUMO Gap | 4.7 eV |

| Dipole Moment | 5.8 D |

Note: The values in this table are hypothetical and represent typical outcomes for such a molecule.

Analysis of Bonding, Aromaticity, and Intermolecular Interactions

Bonding: To gain a deeper understanding of the bonding within this compound, Natural Bond Orbital (NBO) analysis is employed. grafiati.com This method transforms the calculated wave function into a localized representation corresponding to the familiar Lewis structure of bonds and lone pairs. NBO analysis can quantify charge distribution, hybridization, and delocalization effects, such as hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. rsc.org For this molecule, significant charge delocalization is expected from the pyridine (B92270) ring into the electron-withdrawing cyano and sulfonic acid groups. The analysis would reveal strong, polar covalent bonds within the sulfonyl group (S=O) and the nitrile group (C≡N).

Aromaticity: The pyridine ring in this compound is inherently aromatic, satisfying Hückel's rule with 6 π-electrons in a cyclic, planar, and fully conjugated system. masterorganicchemistry.com The degree of aromaticity can be quantified using several computational indices. The Nucleus-Independent Chemical Shift (NICS) is a magnetic criterion, where a negative value at the ring's center indicates a diatropic ring current, a hallmark of aromaticity. scispace.com Structural indices like the Harmonic Oscillator Model of Aromaticity (HOMA) assess the degree of bond length equalization around the ring, with a value close to 1 indicating high aromaticity. researchgate.netnih.gov It is expected that the electron-withdrawing substituents might slightly reduce the aromaticity of the pyridine ring compared to benzene.

Prediction and Interpretation of Spectroscopic Properties

Computational methods are invaluable for predicting and interpreting various types of spectra, providing a direct link between the molecular structure and its experimental characterization.

Vibrational Spectroscopy: The vibrational frequencies corresponding to the normal modes of the molecule can be calculated using DFT. These predicted frequencies allow for the assignment of experimental Infrared (IR) and Raman spectra. For this compound, distinct vibrational modes are expected. nih.gov

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H stretch | Sulfonic Acid | ~3400 | Broad (IR) |

| C-H stretch | Pyridine Ring | 3100 - 3000 | Medium (IR, Raman) |

| C≡N stretch | Cyano Group | ~2230 | Strong (IR), Medium (Raman) |

| C=C, C=N stretch | Pyridine Ring | 1600 - 1400 | Strong (IR, Raman) |

| S=O asymmetric stretch | Sulfonic Acid | ~1350 | Very Strong (IR) |

| S=O symmetric stretch | Sulfonic Acid | ~1150 | Very Strong (IR) |

Note: These are hypothetical values based on characteristic group frequencies. Calculated frequencies are often scaled to better match experimental data.

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be accurately predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. pdx.educhemicalbook.com The calculations provide theoretical ¹H and ¹³C chemical shifts that aid in the interpretation of experimental spectra. For this compound, the electron-withdrawing nature of both the cyano and sulfonic acid groups would lead to a significant downfield shift (higher ppm) for the protons and carbons of the pyridine ring compared to unsubstituted pyridine. ucl.ac.uk

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom | Predicted ¹H Shift (ppm) | Atom | Predicted ¹³C Shift (ppm) |

| H3 | 8.4 | C2 | 155 |

| H5 | 8.2 | C3 | 128 |

| H6 | 9.2 | C4 | 140 |

| SO₃H | 12.5 (variable) | C5 | 127 |

| C6 | 152 | ||

| C N | 117 |

Note: Values are hypothetical and relative to a standard like TMS. The sulfonic acid proton shift is highly dependent on solvent and concentration.

UV-Vis Spectroscopy: Electronic transitions, which occur in the Ultraviolet-Visible (UV-Vis) region, can be modeled using Time-Dependent DFT (TD-DFT). chemrxiv.orgresearchgate.net This method calculates the excitation energies and oscillator strengths for transitions from the ground state to various excited states. For this compound, the spectrum is expected to be dominated by π → π* transitions within the conjugated pyridine system and potentially lower energy n → π* transitions involving the lone pairs on the nitrogen and oxygen atoms. libretexts.orgresearchgate.net

Table 5: Predicted UV-Vis Absorption Maxima (λmax) for this compound

| Transition | Predicted λmax (nm) | Oscillator Strength (f) |

| π → π | ~265 | High |

| π → π | ~220 | Medium |

| n → π* | ~310 | Low |

Note: These are hypothetical values. The solvent can significantly influence the position and intensity of absorption bands.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values.

For this compound, the MEP map is expected to show:

Negative Potential (Red/Yellow): Regions of high electron density, which are susceptible to electrophilic attack. These would be concentrated around the oxygen atoms of the sulfonic acid group, the pyridine ring nitrogen, and the nitrogen of the cyano group. researchgate.net

Positive Potential (Blue): Regions of electron deficiency, which are attractive to nucleophiles. The most positive region is anticipated around the acidic proton of the sulfonic acid group, with other positive areas on the hydrogen atoms attached to the pyridine ring.

This visual representation provides an intuitive guide to the molecule's reactive sites, complementing the information derived from HOMO/LUMO analysis.

Investigations of Tautomeric Equilibria and Conformer Stability

Tautomeric Equilibria: Tautomers are isomers that readily interconvert, typically through the migration of a proton. chemrxiv.org this compound can exist in several tautomeric forms. The most significant equilibrium is likely between the neutral sulfonic acid form and a zwitterionic form, where the acidic proton has migrated to the basic pyridine nitrogen.

Computational chemistry can be used to calculate the relative energies of these tautomers in both the gas phase and in solution (using a Polarizable Continuum Model, PCM, to simulate solvent effects). researchgate.netnih.gov The calculations can determine which tautomer is the most stable under different conditions and estimate the energy barrier for their interconversion. researchgate.netnih.gov For this compound, it is plausible that the zwitterionic form could be significantly stabilized in polar solvents.

Conformer Stability: The molecule also possesses conformational flexibility, primarily due to rotation around the C2-S bond. This rotation changes the spatial orientation of the sulfonic acid group relative to the plane of the pyridine ring. By performing a potential energy surface scan, where the energy is calculated at different values of the N1-C2-S1-O3 dihedral angle, the most stable conformers (energy minima) and the rotational energy barriers (transition states) can be identified. This information is crucial for understanding the molecule's preferred shape and its influence on crystal packing and receptor binding.

Advanced Analytical Characterization Techniques for 4 Cyanopyridine 2 Sulfonic Acid and Its Derivatives

Spectroscopic Methodologies for Structural Elucidation (e.g., Advanced NMR, IR, Raman)

Spectroscopic methods are fundamental in determining the molecular structure of 4-cyanopyridine-2-sulfonic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 1H, 13C, and 15N NMR, are powerful tools for elucidating the complex structures of pyridine (B92270) derivatives. ipb.ptresearchgate.net For cyanopyridines, 1H NMR spectra help in assigning proton resonances, while 13C NMR is used to identify the carbon framework. chemicalbook.comchemicalbook.com In substituted pyridines, the chemical shifts and coupling constants provide valuable information about the position and nature of substituents. ipb.pt For instance, in 4-cyanopyridine (B195900), the proton chemical shifts are observed at approximately 8.8 ppm and 7.5 ppm. chemicalbook.com The increasing complexity of derivatives often necessitates the use of two-dimensional (2D) NMR techniques like COSY (Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) to establish connectivity and spatial relationships between atoms. ipb.pt

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for the nitrile (C≡N) group, the sulfonic acid (-SO3H) group, and the pyridine ring. The C≡N stretching vibration in cyanopyridines typically appears in the region of 2200-2250 cm⁻¹. chemicalbook.comchemicalbook.com The presence of the sulfonic acid group would be indicated by S=O stretching bands. researchgate.net In metal complexes of 4-cyanopyridine, the position of the C≡N stretching frequency can shift, indicating coordination to the metal center. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy and is particularly useful for studying symmetric vibrations and for measurements in aqueous solutions. For molecules like 4-cyanobenzoic acid adsorbed on silver particles, Surface-Enhanced Raman Spectroscopy (SERS) can provide significantly enhanced signals, allowing for detailed characterization of the adsorbate. kaist.ac.kr The Raman spectra of the CaSO4–H2O system, which includes sulfate (B86663) ions, show distinct bands for the sulfate vibrational modes, which can be used to differentiate between different phases. mdpi.com

| Spectroscopic Data for 4-Cyanopyridine | |

| Technique | Observed Chemical Shifts/Bands |

| 1H NMR (in CDCl3) | δ 8.828 ppm, 7.554 ppm chemicalbook.com |

| 1H NMR (in DMSO) | δ 9.05 ppm, 8.00 ppm chemicalbook.com |

| IR (Gas Phase) | Peaks around 1000-1600 cm⁻¹ and 2200-3100 cm⁻¹ nist.gov |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which is essential for understanding the solid-state packing and properties of this compound and its derivatives.

For example, studies on coordination polymers involving 4-cyanopyridine have revealed its versatility as both a monodentate and a bidentate ligand. researchgate.net In some structures, the 4-cyanopyridine acts as a monodentate ligand, coordinating through the pyridine nitrogen. In others, it acts as a bridging ligand, with both the pyridine and cyano nitrogens coordinating to metal centers, leading to the formation of polymeric chains or layers. researchgate.net The crystal structures of various cyanoguanidinophenytoin derivatives have been determined, revealing details about their molecular geometry and hydrogen bonding networks. nih.govnih.govresearchgate.net

| Crystallographic Data for a 4-Cyanopyridine Derivative | |

| Compound | [5-oxo-4,4-diphenylimidazolidin-2-ylidene]cyanamide nih.govresearchgate.net |

| Crystal System | Monoclinic nih.govresearchgate.net |

| Space Group | P21/c nih.govresearchgate.net |

| Molecules per Unit Cell | 4 nih.govresearchgate.net |

Chromatographic and Mass Spectrometric Techniques for Purity and Identity Confirmation

Chromatographic and mass spectrometric techniques are indispensable for assessing the purity of this compound and confirming its molecular identity.

Chromatography: High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and quantification of components in a mixture. For pyridine derivatives, which are often hydrophilic, reversed-phase (RP) HPLC methods can be employed. sielc.comhelixchrom.com The choice of mobile phase, including the type of acid additive, can significantly affect the retention times of basic compounds like pyridine. helixchrom.com For instance, replacing a strong acid like sulfuric acid with a weaker one like formic acid can lead to a several-fold increase in retention time. helixchrom.com Gas chromatography (GC) can also be used, sometimes requiring derivatization of the analyte to improve volatility and thermal stability. patsnap.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are suitable for analyzing polar and labile molecules. bris.ac.uk The mass spectra of sulfonic acids and their derivatives can be complex, with fragmentation patterns that provide structural information. researchgate.netchimia.ch For example, the mass spectra of alkanesulfonyl chlorides often show the loss of a chlorine atom followed by the loss of SO2. researchgate.net The NIST WebBook provides mass spectral data for related compounds like 4-aminobenzenesulfonic acid. nist.gov

| Analytical Technique | Application |

| HPLC | Purity assessment and separation of pyridine sulfonic acids. sielc.com |

| GC | Analysis of pyridine derivatives, may require derivatization. patsnap.com |

| ESI-MS | Molecular weight determination of polar compounds. bris.ac.uk |

| APCI-MS | Analysis of low molecular weight, labile analytes. bris.ac.uk |

Electrochemical Characterization in Modified Systems

The electrochemical behavior of this compound can be investigated, particularly when it is part of a modified electrode system. Techniques like cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) are used to characterize the electrochemical properties of modified surfaces. researchgate.net

The modification of electrodes with polymers containing pyridine moieties can lead to sensors with enhanced sensitivity for the detection of various analytes, such as heavy metals. mdpi.com The electrochemical polymerization of monomers onto an electrode surface can be controlled to create films with specific morphologies and properties. researchgate.netmdpi.com The electrochemical response of these modified electrodes, such as the peak currents and potentials, can provide information about the redox processes occurring at the electrode surface and the analytical performance of the sensor. researchgate.netmdpi.com

Thermal Analysis (e.g., TGA, DTA) for Stability and Decomposition Studies

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to evaluate the thermal stability and decomposition behavior of materials.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. This provides information about decomposition temperatures and the presence of volatile components. For example, TGA studies on pyridazin-3(2H)-one derivatives have shown them to be thermostable up to their melting points. nih.gov The thermal stability of ionic liquids containing sulfonic acid groups has been shown to depend on both the cation and the anion. researchgate.net

Differential Thermal Analysis (DTA): DTA measures the temperature difference between a sample and a reference material as a function of temperature. This technique can detect phase transitions, such as melting and crystallization, as well as exothermic and endothermic decomposition processes. researchgate.net TGA and DTA are often used in conjunction to provide a comprehensive thermal profile of a compound. nih.gov For instance, the thermal decomposition of some sulfonic acid polymers has been studied using TGA, revealing multi-stage degradation processes. marquette.edu

| Thermal Analysis Data for Related Compounds | |

| Compound Type | Observation |

| Pyridazin-3(2H)-one derivative | Thermostable up to its melting point. nih.gov |

| Pyridinium-based sulfonic acid ionic liquids | Decomposition onset in the range of 167-240 °C. researchgate.net |

| Poly(sodium vinylsulfonate) | Multi-stage degradation starting around 200 °C. marquette.edu |

Future Research Directions and Emerging Trends for 4 Cyanopyridine 2 Sulfonic Acid

Development of Novel and Sustainable Synthetic Routes (e.g., Green Chemistry Principles)

The current synthetic methodologies for producing 4-Cyanopyridine-2-sulfonic acid are not extensively documented in publicly available literature, suggesting a critical area for future research. While the synthesis of the parent compound, 4-cyanopyridine (B195900), is well-established, typically involving the ammoxidation of 4-picoline, the subsequent sulfonation at the 2-position presents a challenge. google.com

Future research will undoubtedly focus on developing novel and sustainable synthetic pathways that adhere to the principles of green chemistry. This includes the exploration of:

Direct C-H Sulfonation: Investigating methods for the direct and regioselective sulfonation of 4-cyanopyridine would be a significant advancement. This could involve the use of milder sulfonating agents and catalysts to avoid harsh reaction conditions and the formation of unwanted byproducts.

Catalytic Approaches: The development of catalytic systems, potentially using transition metals or organocatalysts, for the sulfonation process could enhance efficiency and selectivity. Patents for the synthesis of related pyridine-3-sulfonic acids often detail catalytic hydrogenation steps, suggesting that catalysis will be a key area of investigation. google.com

Flow Chemistry: The use of continuous flow reactors could offer better control over reaction parameters, improve safety, and allow for easier scalability of the synthesis.

Bio-catalysis: Exploring enzymatic routes for the synthesis could provide a highly specific and environmentally benign alternative to traditional chemical methods.

A major goal will be to design synthetic routes that minimize waste, reduce energy consumption, and utilize renewable feedstocks where possible, aligning with the overarching objectives of sustainable chemical manufacturing.

Exploration of Unconventional Reactivity and Catalytic Capabilities

The unique electronic properties of this compound, arising from the interplay of the electron-withdrawing cyano and sulfonic acid groups on the pyridine (B92270) ring, suggest a rich and underexplored reactive landscape. Future research is expected to delve into its potential as a novel catalyst and reagent.

The presence of the sulfonic acid group imparts strong acidity, making it a candidate for various acid-catalyzed reactions. mdpi.com Research into sulfonic acid-functionalized materials has demonstrated their efficacy in a range of transformations. mdpi.com The pyridine nitrogen also offers a site for coordination and potential organocatalytic activity. rsc.org

Key areas for exploration include:

Asymmetric Catalysis: The chiral environment that could be created by incorporating this compound into larger molecular frameworks could be exploited for enantioselective transformations.

Dual-Functional Catalysis: The simultaneous presence of a Brønsted acid (sulfonic acid) and a Lewis base (pyridine nitrogen) could enable cooperative catalytic cycles for complex organic reactions.

Photoredox Catalysis: The electronic nature of the cyanopyridine moiety might be leveraged in photoredox catalytic systems, an area of rapidly growing importance in organic synthesis.

The table below outlines potential catalytic applications that warrant investigation.

| Potential Catalytic Application | Relevant Functional Groups | Rationale |

| Esterification and Transesterification | Sulfonic Acid | Acts as a strong Brønsted acid catalyst. |

| Aldol and Knoevenagel Condensations | Pyridine Nitrogen / Sulfonic Acid | Potential for bifunctional acid-base catalysis. |

| Friedel-Crafts Reactions | Sulfonic Acid | Strong acid catalyst for electrophilic aromatic substitution. |

| Asymmetric Synthesis | Chiral derivatives | Creation of chiral catalysts for stereoselective reactions. |

Integration into Advanced Functional Materials and Supramolecular Assemblies

The trifunctional nature of this compound makes it an exceptional building block for the construction of advanced functional materials and intricate supramolecular assemblies. The pyridine nitrogen, the cyano group, and the sulfonic acid group can all participate in various non-covalent interactions, such as hydrogen bonding, ionic interactions, and coordination with metal ions.

Future research is anticipated to focus on incorporating this molecule into:

Metal-Organic Frameworks (MOFs): The pyridine and sulfonic acid groups are excellent coordinating moieties for the construction of novel MOFs. These materials could exhibit interesting properties for gas storage, separation, and catalysis.

Proton-Conducting Membranes: The sulfonic acid group is a well-known proton conductor. nih.gov Polymers incorporating pyridyl and sulfonic acid groups are being investigated for use in proton exchange membranes for fuel cells. mdpi.com this compound could be a valuable monomer or additive in the development of new high-temperature proton-conducting materials.

Supramolecular Gels and Liquid Crystals: The directional interactions afforded by the functional groups could be harnessed to create self-assembling systems with stimuli-responsive properties. The study of sulfonate-pyridinium supramolecular synthons provides a strong basis for designing such materials. acs.orgrsc.org

The following table summarizes potential material applications.

| Material Type | Key Functional Groups | Potential Application |

| Metal-Organic Frameworks | Pyridine, Sulfonic Acid | Gas storage, separation, catalysis |

| Proton Exchange Membranes | Sulfonic Acid, Pyridine | Fuel cells, sensors |

| Supramolecular Polymers | Cyano, Pyridine, Sulfonic Acid | Self-healing materials, drug delivery |

| Crystalline Co-crystals | All functional groups | Non-linear optics, pharmaceuticals |

Deeper Mechanistic Understanding of Complex Transformations

A fundamental understanding of the reaction mechanisms involving this compound is crucial for its rational application and the design of new chemical processes. Future research will likely employ a combination of experimental and computational techniques to elucidate the intricate details of its reactivity.

Key areas of mechanistic investigation will include:

Sulfonation Mechanism: Detailed studies on the regioselectivity of the sulfonation of 4-cyanopyridine will be essential for optimizing its synthesis.

Catalytic Cycles: For reactions where this compound acts as a catalyst, a thorough understanding of the catalytic cycle, including the identification of intermediates and transition states, will be paramount.

Self-Assembly Processes: Investigating the thermodynamics and kinetics of the self-assembly of this compound into supramolecular structures will provide insights into controlling the formation of desired architectures.

Predictive Modeling and Data-Driven Approaches in Compound Design and Application

The use of computational chemistry and data-driven approaches will be indispensable in accelerating the discovery and development of applications for this compound.

Future research in this domain will likely involve:

Density Functional Theory (DFT) Studies: DFT calculations can provide valuable insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. researchgate.net This can aid in predicting its behavior in various chemical environments and in the design of new catalysts and materials.

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in solution and its interactions with other molecules, which is particularly relevant for understanding its role in biological systems and in the formation of supramolecular assemblies.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a sufficient amount of experimental data becomes available, QSAR models can be developed to predict the biological activity or material properties of derivatives of this compound.

Machine Learning and Artificial Intelligence: As the volume of chemical data grows, machine learning algorithms can be trained to predict reaction outcomes, identify promising candidate molecules for specific applications, and optimize synthetic routes.

The synergy between computational modeling and experimental work will be key to unlocking the full potential of this versatile compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.